molecular formula C16H31KO2 B1324541 Potassium palmitate-1-13C CAS No. 201612-58-0

Potassium palmitate-1-13C

Cat. No.: B1324541
CAS No.: 201612-58-0
M. Wt: 295.51 g/mol
InChI Key: MQOCIYICOGDBSG-OMVBPHMTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium palmitate-1-13C is synthesized by reacting palmitic acid-1-13C with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the palmitic acid-1-13C is dissolved in a suitable solvent, and potassium hydroxide is added to neutralize the acid, forming the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium palmitate-1-13C can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium palmitate-1-13C is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of potassium palmitate-1-13C involves its incorporation into metabolic pathways where it serves as a labeled analog of palmitic acid. The carbon-13 isotope allows researchers to trace the metabolic fate of the compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables the study of lipid metabolism and the identification of metabolic intermediates and pathways .

Comparison with Similar Compounds

Similar Compounds

    Potassium palmitate-13C16: Another labeled compound with carbon-13 isotopes incorporated at multiple positions.

    Sodium palmitate: The sodium salt of palmitic acid, commonly used in soap and detergent production.

    Palmitic acid-1-13C: The free acid form of the labeled compound

Uniqueness

Potassium palmitate-1-13C is unique due to its specific isotopic labeling at the first carbon position, which makes it particularly useful for detailed metabolic studies. Its potassium salt form also enhances its solubility and reactivity in aqueous solutions compared to the free acid form .

Biological Activity

Potassium palmitate-1-13C is a stable isotope-labeled fatty acid, specifically the potassium salt of hexadecanoic acid with a carbon-13 isotope at the first carbon position. This compound has garnered attention in metabolic research due to its utility in tracing metabolic pathways, particularly in studies involving lipid metabolism, energy expenditure, and insulin sensitivity. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Metabolic Pathways

This compound is primarily utilized as a tracer in metabolic studies. When infused into subjects, it participates in various metabolic processes:

  • Fatty Acid Oxidation : The compound is oxidized to generate energy, contributing to ATP production. Studies have shown that the oxidation of palmitate can be assessed by measuring the appearance of 13CO2 in breath samples, which reflects the rate of fatty acid utilization .
  • Incorporation into Lipid Pools : The labeled palmitate can be incorporated into triglycerides and phospholipids, allowing researchers to track lipid synthesis and turnover in tissues such as muscle and liver .

Case Studies

  • Skeletal Muscle Metabolism : A study investigated the fate of [U-13C]palmitate extracted by skeletal muscle during β-adrenergic stimulation in both control and type 2 diabetic subjects. It was found that control subjects exhibited significant release of 13C-labeled oxidation products, while diabetic subjects showed impaired release despite substantial uptake of palmitate. This indicates altered metabolic responses in diabetic conditions .
  • Insulin Sensitivity : Research has demonstrated that elevated levels of intramyocellular diacylglycerol (DAG) can lead to insulin resistance. By using this compound to trace fatty acid metabolism, researchers observed how excess DAG accumulation affects insulin signaling pathways in muscle tissue .

This compound influences several biological mechanisms:

  • Energy Production : Upon oxidation, palmitate enters the mitochondria where it undergoes β-oxidation, producing acetyl-CoA that feeds into the Krebs cycle for ATP generation.
  • Substrate Availability : The compound serves as a substrate for gluconeogenesis and ketogenesis, especially during fasting or low-carbohydrate conditions.

Data Table: Key Findings from Studies

Study FocusKey FindingsReference
Fatty Acid OxidationSignificant release of 13CO2 from labeled palmitate in control subjects
Diabetic Muscle MetabolismImpaired release of oxidation products; increased uptake into liver
Insulin Resistance MechanismsAccumulation of DAG linked to insulin resistance
Tracer IncorporationLabeled palmitate incorporated into glucose, glutamine, and glutamate pools

Clinical Applications

This compound has been used extensively in clinical research to understand metabolic disorders:

  • Diabetes Research : By tracking how palmitate is metabolized in diabetic versus non-diabetic individuals, researchers can identify potential therapeutic targets for improving insulin sensitivity.
  • Obesity Studies : The role of fatty acids in energy balance and weight management is explored using this tracer to assess lipid metabolism under various dietary conditions.

Properties

IUPAC Name

potassium;(113C)hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-OMVBPHMTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635679
Record name Potassium (1-~13~C)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-58-0
Record name Potassium palmitate, 1-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium (1-~13~C)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium palmitate-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PALMITATE, 1-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W011O61B15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium palmitate-1-13C
Reactant of Route 2
Potassium palmitate-1-13C
Reactant of Route 3
Potassium palmitate-1-13C
Reactant of Route 4
Potassium palmitate-1-13C
Reactant of Route 5
Potassium palmitate-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.